

Application Notes and Protocols for 4-Bromo-3-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-methylphenol**

Cat. No.: **B031395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

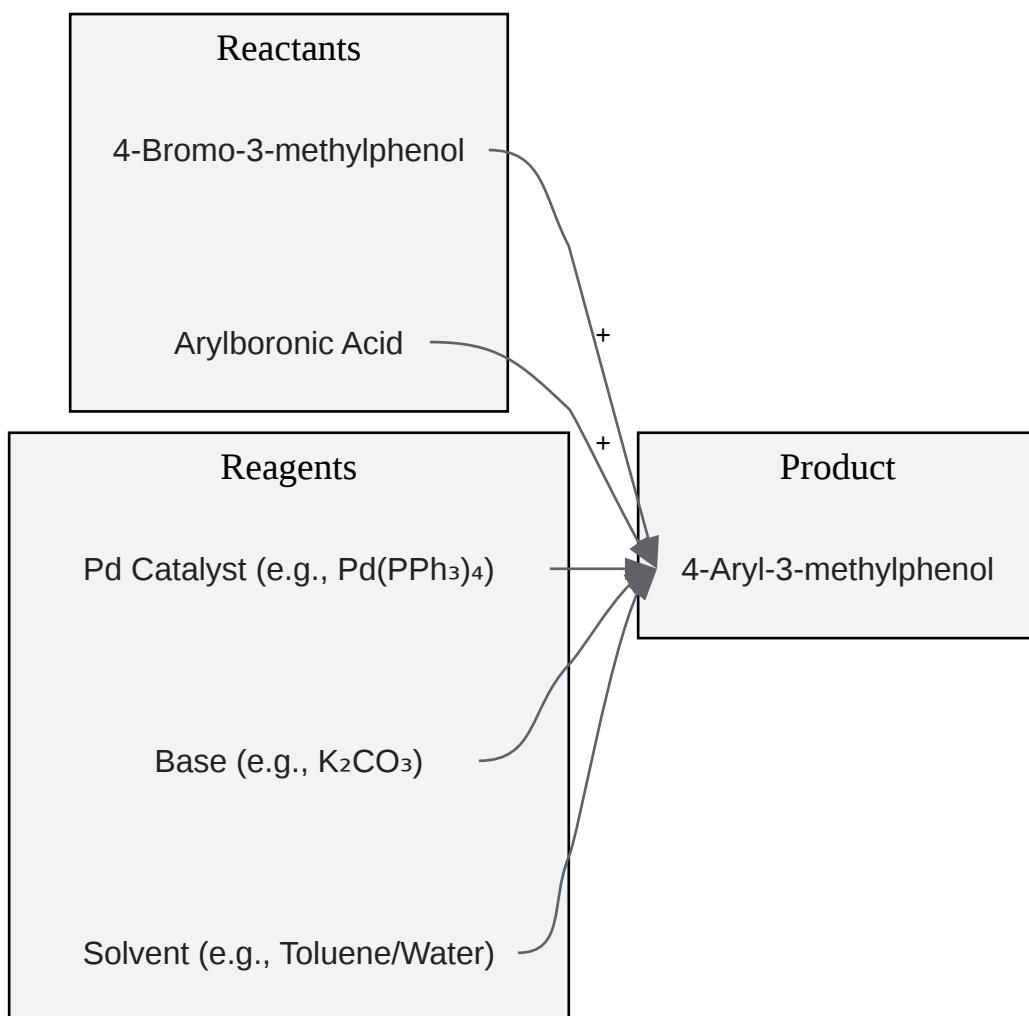
4-Bromo-3-methylphenol is a versatile aromatic building block widely employed in organic synthesis. Its structure, featuring a reactive bromine atom and a phenolic hydroxyl group, allows for diverse functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[1] The strategic positioning of the methyl and bromo substituents on the phenol ring influences its reactivity and provides a scaffold for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing **4-Bromo-3-methylphenol**, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.

Key Properties of 4-Bromo-3-methylphenol

Property	Value
CAS Number	14472-14-1 [2] [3]
Molecular Formula	C ₇ H ₇ BrO [2] [3]
Molecular Weight	187.03 g/mol
Appearance	White to off-white crystalline powder or chunks [3]
Melting Point	59-61 °C
Boiling Point	142-145 °C at 23 mmHg [3]
Solubility	Soluble in methanol [3]

Application 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling


The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.

[\[4\]](#) **4-Bromo-3-methylphenol** is an excellent substrate for this reaction, leading to the formation of substituted biaryl phenols, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-3-methylphenols from **4-Bromo-3-methylphenol** and various arylboronic acids.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

- **4-Bromo-3-methylphenol**
- Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., Potassium carbonate (K_2CO_3)))
- Anhydrous Toluene

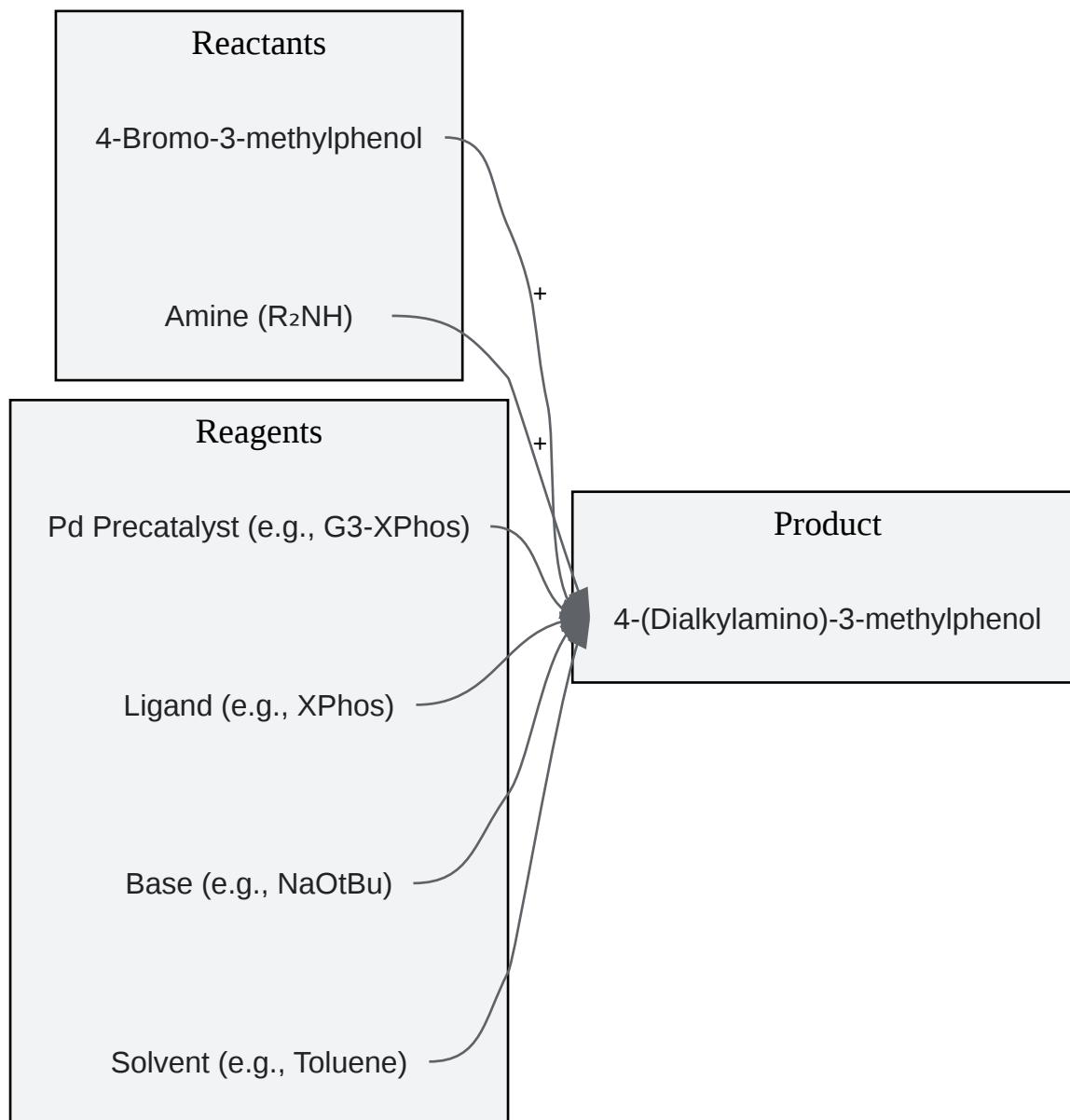
- Degassed Water
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk flask, add **4-Bromo-3-methylphenol** (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
- Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methylphenol.

Quantitative Data:

Arylboronic Acid	Product	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	4-Phenyl-3-methylphenoxy enol	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/H ₂ O	100	18	85-95
Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-3-methylphenoxy enol	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/H ₂ O	100	20	80-90
3-Chlorophenylboronic acid	4-(3-Chlorophenyl)-3-methylphenoxy enol	Pd(dppf)Cl ₂ (3)	K ₃ PO ₄	Dioxane/H ₂ O	90	24	75-85
4-(Trifluoromethyl)phenylboronic acid	4-(4-(Trifluoromethyl)phenyl)-3-methylphenoxy enol	Pd(OAc) ₂ /SPhos (2/4)	K ₃ PO ₄	Toluene/H ₂ O	110	16	70-80


Application 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.^[5] This reaction is particularly useful in pharmaceutical chemistry, where the aryl amine motif is a common feature in drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general procedure for the palladium-catalyzed amination of **4-Bromo-3-methylphenol**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

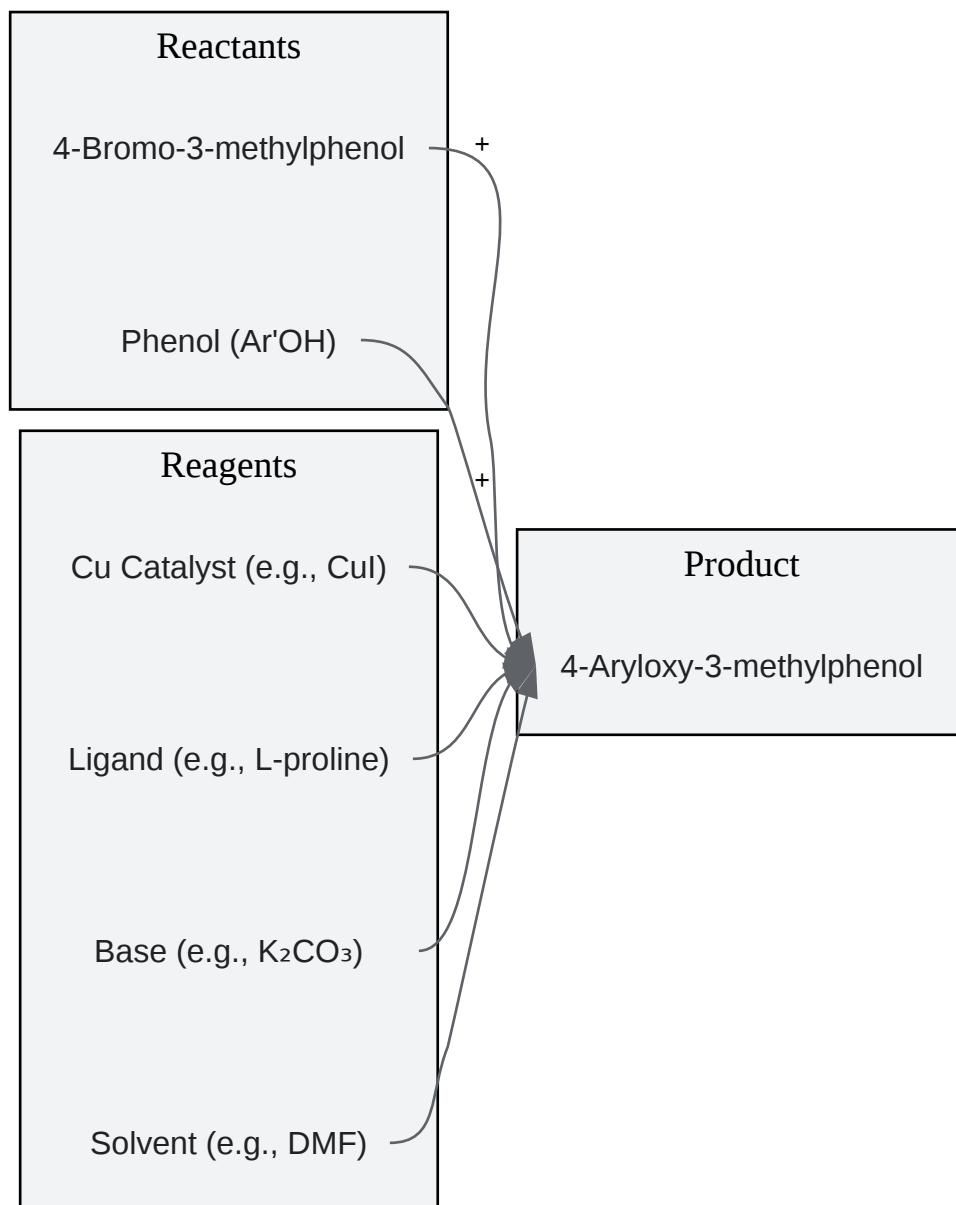
- **4-Bromo-3-methylphenol**
- Amine (e.g., morpholine, piperidine)
- Palladium precatalyst (e.g., XPhos Pd G3)
- Phosphine ligand (if not using a precatalyst, e.g., XPhos)
- Base (e.g., Sodium tert-butoxide (NaOtBu))
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen)

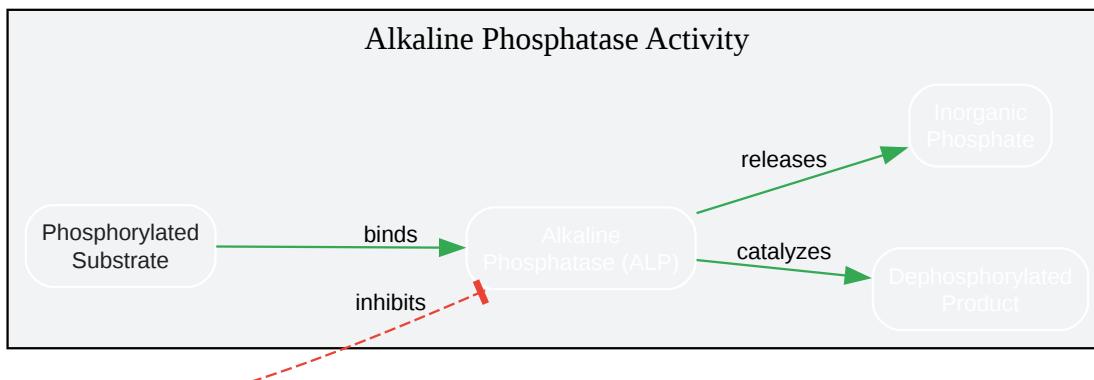
Procedure:

- In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the base (1.2-1.5 equiv.) to an oven-dried Schlenk tube.
- Add **4-Bromo-3-methylphenol** (1.0 equiv.) and the amine (1.1-1.2 equiv.).
- Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to **4-Bromo-3-methylphenol**.^[6]
- Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete (typically 12-24 hours), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.^[6]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Amine	Product	Pd		Base	Solen t	Temp (°C)	Time (h)	Yield (%)
		Cataly st	Ligand (mol%)					
Morpholine	4-(Morpholin-4-yl)-3-methylphenol	XPhos Pd G3 (2)	-	NaOtBu	Toluene	100	16	80-90
Piperidine	3-Methyl-4-(piperidin-1-yl)phenol	Pd ₂ (dba) ₃ (1)	XPhos (2)	LHMDS	Dioxane	90	20	75-85
Aniline	4-(Phenylamino)-3-methylphenol	Pd(OAc) ₂ (2)	RuPhos (4)	K ₃ PO ₄	t-BuOH	110	24	70-80
N-Methylaniline	3-Methyl-4-(methyl(phenylamino)phenol	BrettPhos Pd G3 (1.5)	-	K ₂ CO ₃	Toluene	100	18	85-95


Application 3: Synthesis of Diaryl Ethers via Ullmann Condensation


The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.^[7] While it often requires higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for large-scale synthesis where cost is a significant factor.

Experimental Protocol: Ullmann Condensation

This protocol provides a general method for the synthesis of 4-aryloxy-3-methylphenols.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-BROMO-3-METHYLPHENOL | CAS 14472-14-1 matrix-fine-chemicals.com
- 3. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO China Manufacturers Suppliers Factory Exporter dgtbcb.com
- 4. benchchem.com [benchchem.com]
- 5. Green and Sustainable Synthesis of Biaryls Using LaPO₄·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC pmc.ncbi.nlm.nih.gov
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure orgsyn.org
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Bromo-3-methylphenol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: benchchem.com

[<https://www.benchchem.com/product/b031395#using-4-bromo-3-methylphenol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com